[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
Molecular Architecture and Stereochemical Configuration
The compound this compound features a pyrrolidine ring substituted at the 1-position with a chloroacetyl group and at the 3-position with an ethyl-carbamate moiety. The benzyl ester group enhances lipophilicity, which is critical for membrane permeability in biological systems.
Key structural attributes :
- Molecular formula : $$ \text{C}{14}\text{H}{17}\text{ClN}2\text{O}3 $$
- Molecular weight : 296.75 g/mol
- Stereochemistry : The (R)-configuration at the pyrrolidine ring’s 3-position dictates spatial arrangement, influencing intermolecular interactions.
| Parameter | Value |
|---|---|
| IUPAC Name | Benzyl (R)-1-(2-chloroacetyl)pyrrolidin-3-yl(ethyl)carbamate |
| SMILES | CCOC(=O)N(C1CCN(C1)C(=O)CCl)C2=CC=CC=C2 |
| Chiral centers | 1 (C3 of pyrrolidine) |
The chloroacetyl group ($$ \text{Cl-C(=O)-CH}_2 $$) introduces electrophilic reactivity, enabling nucleophilic substitution or acyl transfer reactions. The carbamate linkage ($$ \text{N-C(=O)-O} $$) provides stability against enzymatic hydrolysis compared to ester bonds.
Comparative Analysis with Related Pyrrolidine-Carbamate Derivatives
Comparative studies highlight distinct features of this compound against structurally analogous derivatives:
Notably, the ethyl-carbamate group in the target compound reduces steric hindrance compared to bulkier tert-butyl derivatives, potentially enhancing binding affinity to biological targets. The (R)-configuration differentiates it from the (S)-configured analog in , which exhibits distinct conformational preferences in protein-ligand docking studies.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBBAKWNPKVPY-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Core
The stereoselective synthesis of the (R)-configured pyrrolidine ring begins with L-proline or a derivative as the chiral starting material. L-proline is reduced to (R)-pyrrolidin-3-ol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving >90% enantiomeric excess (ee). Alternatively, asymmetric hydrogenation of a dihydropyrrole precursor using a chiral catalyst such as (R)-BINAP-Ru achieves comparable stereoselectivity.
Key Reaction Parameters
-
Temperature : 0–25°C to minimize racemization.
-
Catalyst : 2 mol% (R)-BINAP-Ru for hydrogenation.
-
Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).
Introduction of the Chloroacetyl Group
The hydroxypyrrolidine intermediate undergoes acylation with chloroacetyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to form the chloroacetyl-pyrrolidine derivative. The reaction proceeds via nucleophilic acyl substitution, with the pyrrolidine nitrogen attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Optimized Conditions
-
Solvent : Dichloromethane (DCM) or ethyl acetate.
-
Molar Ratios : 1:1.2 (pyrrolidine:chloroacetyl chloride).
-
Reaction Time : 2–4 hours at 0°C to room temperature.
-
Yield : 78–85% after aqueous workup.
Formation of the Ethyl Carbamate Moiety
The secondary amine of the chloroacetyl-pyrrolidine is reacted with ethyl chloroformate to install the ethyl carbamate group. This step is conducted under Schotten-Baumann conditions, where the amine is deprotonated using aqueous sodium hydroxide, and the chloroformate is added dropwise.
Critical Parameters
-
pH Control : Maintain pH 9–10 using 10% NaOH.
-
Temperature : 0–5°C to suppress side reactions.
-
Yield : 70–75% after extraction and solvent evaporation.
Benzyl Ester Protection
The final step involves protecting the carbamic acid as a benzyl ester using benzyl chloroformate (Cbz-Cl) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is carried out in DCM under inert atmosphere (N₂ or Ar) to prevent hydrolysis.
Reaction Details
-
Solvent : Anhydrous DCM.
-
Base : Triethylamine (2 equivalents).
-
Time : 6–8 hours at room temperature.
-
Yield : 80–88% after flash chromatography.
Optimization of Reaction Parameters
Temperature and Catalysis
Lower temperatures (0–5°C) during acylation and carbamate formation minimize side reactions such as over-acylation or racemization. The use of DMAP (5 mol%) accelerates the benzylation step by acting as a nucleophilic catalyst.
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates for acylation and carbamate formation, while non-polar solvents (hexane) improve isolation yields during workup.
Stereochemical Preservation
Chiral HPLC (Chiralpak® AD-H column, hexane:isopropanol = 90:10) confirms the retention of the (R)-configuration throughout the synthesis, with ee >98% in the final product.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, the acylation step is conducted in a microreactor at 25°C with a residence time of 10 minutes, achieving 95% conversion.
Green Chemistry Principles
-
Solvent Recovery : >90% DCM is recycled via distillation.
-
Waste Minimization : Chloroacetyl chloride is generated in situ from chloroacetic acid and thionyl chloride to reduce hazardous waste.
Analytical Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.45–3.70 (m, 4H, pyrrolidine H), 4.15 (s, 2H, COCH₂Cl), 5.10 (s, 2H, OCH₂C₆H₅).
-
¹³C NMR : δ 14.1 (CH₂CH₃), 40.5 (NCH₂), 166.2 (C=O).
-
HRMS : m/z calc. for C₁₆H₂₁ClN₂O₃ [M+H]⁺: 325.1215, found: 325.1218.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99%, with retention time = 12.4 minutes.
Challenges and Troubleshooting
Racemization During Acylation
Solution : Conduct acylation at 0°C and use bulky bases (e.g., DIPEA) to stabilize the transition state.
Byproduct Formation in Carbamate Step
Solution : Pre-activate the amine with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidine Formation | LiAlH₄, THF, 0°C | 90 | 95 |
| Chloroacetylation | Chloroacetyl chloride, Et₃N, DCM | 85 | 98 |
| Carbamate Formation | Ethyl chloroformate, NaOH, H₂O | 75 | 97 |
| Benzylation | Cbz-Cl, DMAP, DCM | 88 | 99 |
Table 2. Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow microreactor |
| Solvent Consumption | 500 mL/kg product | 50 mL/kg product |
| Reaction Time | 8 hours | 2 hours |
| Energy Efficiency | Low | High |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl group (-COCH₂Cl) serves as the primary reactive site due to its electrophilic α-carbon.
Key Reactions:
-
Ammonolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in aprotic solvents (THF, DCM) to form acetamide derivatives. Yields range from 65–85% depending on steric hindrance.
-
Alcoholysis : Treatment with alcohols (e.g., methanol, benzyl alcohol) under basic conditions (K₂CO₃) produces ester derivatives. Reaction temperatures of 40–60°C optimize conversion.
-
Thiol Substitution : Reacts with thiols (e.g., ethanethiol) in the presence of NaH to yield thioacetates. Thiophilic catalysts like CuI improve yields to >90%.
Mechanism:
Proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl, displacing chloride. Steric effects from the pyrrolidine ring influence reaction rates.
Hydrolysis Reactions
Controlled hydrolysis targets both the carbamate and chloroacetyl groups:
| Hydrolysis Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux, 6h | Pyrrolidin-3-yl-ethylamine + Chloroacetic acid | 78% |
| Basic (NaOH/EtOH) | 2M NaOH, 50°C, 3h | Benzyl alcohol + CO₂ + Ethylamine derivatives | 62% |
| Enzymatic (Lipase) | pH 7.4 buffer, 37°C, 24h | Selective carbamate cleavage retaining chloroacetyl | 45% |
Reduction Pathways
The chloroacetyl and carbamate groups exhibit distinct reducibility:
-
Chloroacetyl Reduction :
-
Catalytic Hydrogenation (H₂/Pd-C): Converts -COCH₂Cl to -COCH₃ with 92% selectivity.
-
NaBH₄/I₂ : Reduces -COCH₂Cl to -CH₂CH₂Cl (minor pathway, 28% yield).
-
-
Carbamate Reduction :
-
LiAlH₄ in THF reduces the carbamate to a methylene group (-NHCH₂-), yielding secondary amines (65–70%).
-
Oxidation Reactions
Controlled oxidation targets the pyrrolidine ring and acetyl group:
-
Pyrrolidine Ring Oxidation :
-
mCPBA (meta-chloroperbenzoic acid) epoxidizes the ring, forming an N-oxide derivative (55% yield).
-
KMnO₄/H₂SO₄ : Degrades the pyrrolidine to a γ-lactam under harsh conditions.
-
-
Chloroacetyl Oxidation :
-
CrO₃/AcOH : Converts -COCH₂Cl to -COCOOH (oxoacetate) with 48% efficiency.
-
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the aromatic benzyl group:
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Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established via competition experiments:
| Functional Group | Relative Reactivity | Dominant Reaction Partners |
|---|---|---|
| Chloroacetyl (-COCH₂Cl) | High | Amines, Thiols, Alcohols |
| Carbamate (-OCONHR) | Moderate | Strong Acids/Bases, Reducers |
| Pyrrolidine Ring | Low | Oxidizers, Electrophiles |
Stereochemical Considerations
The (R)-configuration at the pyrrolidine C3 position induces enantioselectivity:
-
Kinetic Resolution : Chiral catalysts (e.g., Jacobsen’s catalyst) differentiate reaction rates between enantiomers during nucleophilic substitutions .
-
Crystallography : X-ray data confirms retained chirality post-reaction unless racemization conditions (high pH/temperature) are applied .
Stability Under Storage Conditions
Degradation studies reveal:
-
Thermal Stability : Decomposes >150°C via carbamate cleavage (TGA data).
-
Photostability : UV light induces radical formation at the chloroacetyl group (EPR evidence).
This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable for synthesizing pharmacophores and chiral intermediates. Future work should explore its applications in asymmetric catalysis and prodrug design.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer activity. For instance, compounds similar to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The chloroacetyl group enhances interaction with biological targets, potentially increasing efficacy against cancer cells .
-
Neurological Disorders :
- There is ongoing research into the neuroprotective properties of pyrrolidine derivatives. The compound may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia. Studies have shown that similar compounds can influence acetylcholine receptors and improve cognitive function in animal models .
-
Anti-inflammatory Agents :
- The anti-inflammatory potential of this compound is being explored due to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that derivatives can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions, suggesting a viable pathway for therapeutic development .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrolidine ring may also interact with various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Carbamic Acid Group
The carbamic acid substituent (R-group) significantly impacts molecular weight, steric effects, and reactivity. Key analogs include:
Key Observations :
- Ethyl vs.
- Cyclopropyl : The cyclopropyl group adds rigidity, which can enhance binding affinity to specific biological targets (e.g., enzymes or receptors) by restricting rotational freedom .
- tert-Butyl : The bulky tert-butyl group improves metabolic stability but may reduce solubility in aqueous environments .
Variations in the Pyrrolidine Ring Substituents
The nature of the substituent at the 1-position of the pyrrolidine ring (e.g., chloro-acetyl vs. hydroxyethyl) influences electronic properties and reactivity:
Key Observations :
- Chloro-acetyl : The electron-withdrawing chlorine atom enhances the electrophilicity of the acetyl group, making it reactive toward nucleophiles (e.g., amines, thiols) .
- Hydroxyethyl : Introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
- Chloro (direct substitution) : Lacks the acetyl group, reducing complexity but also limiting utility as a synthetic intermediate .
Physicochemical and Predicted Properties
Data from analogs allows estimation of key properties:
Notes:
- The ethyl variant is predicted to have similar density and acidity to its non-ethyl analog due to structural similarities .
- Higher molecular weight analogs (e.g., isopropyl) may exhibit reduced solubility compared to smaller substituents like methyl .
Biological Activity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 320.79 g/mol
- CAS Number : 1353943-45-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the breakdown of neurotransmitters. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Cancer Cell Cytotoxicity : Recent studies indicate that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated improved apoptosis induction in cancer models compared to standard treatments .
Table 1: Summary of Biological Activities
Case Studies and Experimental Results
In a study focusing on the anticancer properties of pyrrolidine derivatives, this compound was evaluated for its cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups treated with conventional chemotherapeutics like bleomycin .
Another investigation explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and improve cognitive function in animal models, potentially offering a new therapeutic avenue for treating Alzheimer's disease .
Q & A
Q. What are the key synthetic pathways for [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester, and how can stereochemical integrity be maintained?
Methodological Answer: The synthesis typically involves sequential protection and acylation steps. For example:
- Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz group) under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate intermediate .
- Step 2: Chloroacetylation at the pyrrolidine nitrogen using 2-chloroacetyl chloride in the presence of a base like NaH or DIPEA.
- Step 3: Ethyl carbamate formation via reaction with ethyl chloroformate.
To maintain stereochemical integrity, chiral HPLC or enzymatic resolution may be employed post-synthesis. X-ray crystallography (e.g., as used in Acta Crystallographica studies) is critical for confirming stereochemistry .
Q. How can researchers characterize this compound’s purity and structural identity?
Methodological Answer:
- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 210–260 nm) and LC-MS for molecular ion confirmation.
- Structural Confirmation:
- NMR: H and C NMR to verify substituents (e.g., benzyl ester protons at δ 7.3–7.5 ppm, chloroacetyl carbonyl at δ 170–175 ppm).
- X-ray Crystallography: For absolute configuration determination, as demonstrated in studies of structurally related esters .
- IR Spectroscopy: Confirmation of carbonyl groups (C=O stretches at ~1650–1750 cm) .
Q. What purification strategies are effective for intermediates in its synthesis?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for polar intermediates like carbamates .
- Recrystallization: For crystalline intermediates (e.g., benzyl-protected derivatives), solvents like ethanol/water or toluene/hexane are effective .
- Distillation: For low-molecular-weight byproducts (e.g., excess chloroacetyl chloride), fractional distillation under reduced pressure is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Hypothesis Testing:
- Compare NMR data with computational predictions (DFT calculations) to identify misassignments.
- Check for residual solvents or diastereomers via H-H COSY and NOESY experiments .
- Case Study Example: In multi-step syntheses, incomplete deprotection (e.g., residual tert-butyl groups) may cause shifts in carbonyl signals. Refluxing with HCl in dioxane can address this .
Q. What catalytic systems optimize the chloroacetylation step while minimizing racemization?
Methodological Answer:
- Catalyst Screening:
- Kinetic Monitoring: Track reaction progress via in-situ IR or HPLC to identify racemization thresholds (e.g., >2 hours reaction time may degrade enantiomeric excess) .
Q. How does the steric environment of the pyrrolidine ring influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Analysis:
- Molecular modeling (e.g., DFT) to map steric hindrance around the chloroacetyl group.
- Experimental Validation: Compare reaction rates of (R)- vs. (S)-configured derivatives in nucleophilic substitutions. For example, the (R)-configuration may hinder attack at the carbonyl due to axial positioning .
- Case Study: In benzyl ester deprotection (e.g., hydrogenolysis), steric shielding by the pyrrolidine ring can slow Pd/C-catalyzed reactions, necessitating higher H pressures .
Q. What strategies mitigate stability issues during long-term storage?
Methodological Answer:
Q. How can researchers validate the compound’s role in chiral catalysis or as a building block for bioactive molecules?
Methodological Answer:
- Catalytic Screening: Test enantioselectivity in asymmetric reactions (e.g., aldol reactions) using the compound as a chiral auxiliary.
- Biological Relevance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
